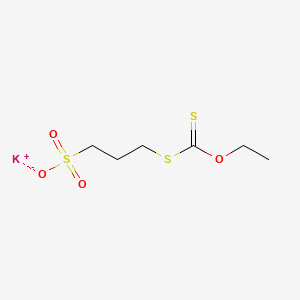
3-(2-Chloropyrimidin-4-yl)-1H-indole
Übersicht
Beschreibung
3-(2-Chloropyrimidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activity
3-(2-Chloropyrimidin-4-yl)-1H-indole derivatives have been synthesized and evaluated for their potential biological activities. These derivatives exhibit a range of bioactivities, such as antimicrobial and anticancer properties. For instance, some derivatives have shown promising growth inhibition activities against specific pathogens and could be further explored as potential antimicrobial agents (El-Sayed et al., 2016). Additionally, indole-coumarin hybrids, which include the this compound moiety, have been synthesized and demonstrated significant anticancer activities through Bcl-2 docking studies (Kamath et al., 2015).
2. Novel Compound Synthesis
The indole nucleus, a key element in these compounds, has been incorporated into various novel compounds showing diverse biological properties. For example, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides were synthesized and evaluated as potent urease inhibitors. These compounds have been found to be effective in inhibiting the urease enzyme, indicating their potential as therapeutic agents (Nazir et al., 2018).
3. Antioxidant and Anti-Inflammatory Activities
Research has also explored the antioxidant and anti-inflammatory properties of derivatives of this compound. For instance, some compounds synthesized with this moiety demonstrated significant antioxidant activity, highlighting their potential use in medicinal chemistry for the development of effective antioxidants (Aziz et al., 2021). Additionally, the anti-inflammatory and analgesic activities of these compounds have been investigated, suggesting their potential as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (Chavan et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as “3-(2-chloropyrimidin-4-yl)benzoic acid” and “3-[(2-chloropyrimidin-4-yl)oxy]aniline”, have been found
Mode of Action
For instance, “3-[(2-Chloropyrimidin-4-yl)oxy]aniline” is known to be a Janus kinase inhibitor
Biochemical Pathways
A study on a similar compound, “3-[(2-chloropyrimidin-4-yl)oxy]aniline”, suggests that it may modulate the activity of janus kinases, enzymes that play a key role in the signaling pathways of cytokines and growth factors. This could potentially affect a variety of downstream effects, including cell proliferation, survival, and immune response.
Pharmacokinetics
A study on diazine derivatives, which include pyrimidines, suggests that novel synthetic methodologies can serve molecules with improved druglikeness and adme-tox properties
Result of Action
Given that similar compounds are known to inhibit janus kinases, it’s possible that “3-(2-Chloropyrimidin-4-yl)-1H-indole” could have similar effects, such as inhibiting cell proliferation or modulating immune response
Biochemische Analyse
Biochemical Properties
3-(2-Chloropyrimidin-4-yl)-1H-indole plays a significant role in biochemical reactions, particularly as an inhibitor of SIRT1, a sirtuin family protein involved in cellular regulation . The compound interacts with the GLN345 residue of SIRT1 through hydrogen bonding, primarily via its indole “NH” moiety . Additionally, the presence of a sulfonamide moiety at the C-5 position of the indole ring enhances its binding affinity and inhibitory activity . These interactions suggest that this compound can modulate the activity of SIRT1, influencing various cellular processes.
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It inhibits the activity of SIRT1, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of SIRT1 can result in changes in the acetylation status of histones and other proteins, thereby influencing gene expression and cellular functions. Furthermore, this compound has been observed to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly SIRT1. The compound binds to the GLN345 residue of SIRT1 through hydrogen bonding, which inhibits the deacetylase activity of SIRT1 . This inhibition leads to an increase in the acetylation levels of histones and other proteins, resulting in changes in gene expression and cellular functions. Additionally, the presence of a sulfonamide moiety at the C-5 position of the indole ring enhances the compound’s binding affinity and inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, such as inert atmosphere and low temperatures In vitro studies have shown that this compound can inhibit SIRT1 activity for extended periods, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SIRT1 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may affect the compound’s efficacy and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, where it exerts its effects on gene expression and cellular functions . Additionally, the presence of specific functional groups, such as the sulfonamide moiety, can enhance the compound’s localization and activity within certain subcellular regions .
Eigenschaften
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGKIMCJZOZIOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732824 | |
| Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945016-63-7 | |
| Record name | 3-(2-Chloro-4-pyrimidinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945016-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloropyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
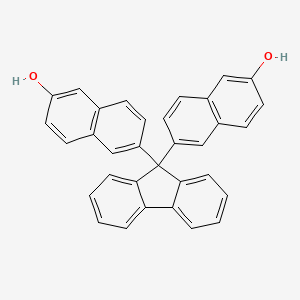
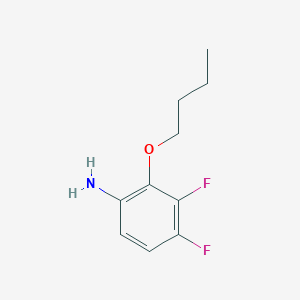
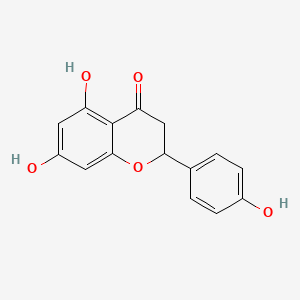
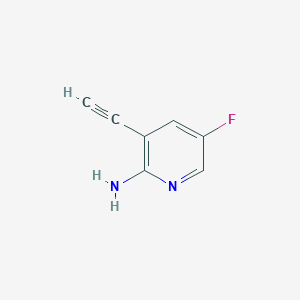


![2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B3030646.png)
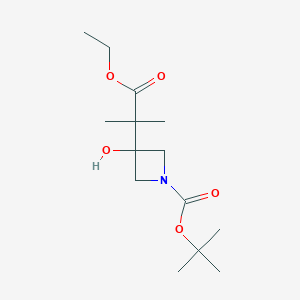
![4-Boc-1-[(4-bromobenzene)sulfonyl]homopiperazine](/img/structure/B3030648.png)
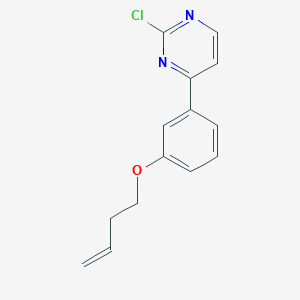

![(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B3030652.png)
